molecular formula C8H10F2O2 B1432480 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione CAS No. 1499567-48-4

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione

Cat. No. B1432480
M. Wt: 176.16 g/mol
InChI Key: YXIDGJQMZBDJPH-UHFFFAOYSA-N
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Description

“4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione” is a chemical compound with the CAS Number: 1499567-48-4 . It has a molecular weight of 176.16 . The compound is in liquid form .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 212.9±30.0 °C . Its predicted density is 1.220±0.06 g/cm3 . The predicted pKa value is 8.33±0.20 .

Scientific Research Applications

Synthesis and Catalysis

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione plays a significant role in synthetic chemistry, especially in the development of novel synthesis routes and catalysis. For instance, photo redox-mediated synthesis leverages this compound for the economical and scalable production of 1,4-diphenyl substituted butane-1,4-dione, highlighting its importance in heterocyclic and natural product chemistry. Polyoxometalates are used as catalysts in this process, demonstrating the compound's utility in photoredox mediated organic coupling reactions (Das, Lai, Mallick, & Roy, 2016).

Luminescence and Optical Applications

The compound's derivatives are explored for their luminescence properties, particularly in the context of lanthanide complexes. Such research paves the way for potential applications in optical amplification, owing to their characteristic NIR luminescence. The efficient energy transfer from ligands to central lanthanide ions, facilitated by an antenna effect, underscores the compound's potential in enhancing luminescent performances (Dang, Yu, Wang, Sun, Deng, Feng, Fan, & Zhang, 2011).

Chemical Modification and Functionalization

Research into the deoxyfluorination of carboxylic acids highlights the versatility of fluorinated compounds like 4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione in accessing a variety of acyl fluorides and amides. Such transformations underscore the importance of all-carbon-based fluorination reagents in the efficient synthesis of functionally diverse chemical entities (Wang, Wang, Huang, Ni, & Hu, 2021).

Bioimaging and Fluorescent Nanoparticles

In bioimaging applications, the compound's derivatives exhibit unique aggregation-induced emission characteristics, making them suitable for cell imaging. This highlights the compound's relevance in developing biocompatible fluorescent nanoparticles for medical and biological research, offering insights into cellular processes and molecular interactions (Lei, Yang, Hua, Dai, Wang, Liu, Huang, Guo, Cheng, & Wu, 2016).

Environmental and Material Science

The compound and its derivatives find applications in environmental and material science, as evidenced by their use in the synthesis of novel materials and sensors. For example, copper-selective poly(vinyl) chloride membrane electrodes utilize derivatives for the detection of copper ions, demonstrating the compound's utility in environmental monitoring and analysis (Kopylovich, Mahmudov, & Pombeiro, 2011).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include EUH209/209A, H227, H315, H319, H335 .

properties

IUPAC Name

4,4-difluoro-1-(1-methylcyclopropyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c1-8(2-3-8)6(12)4-5(11)7(9)10/h7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIDGJQMZBDJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=O)CC(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-(1-methylcyclopropyl)butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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